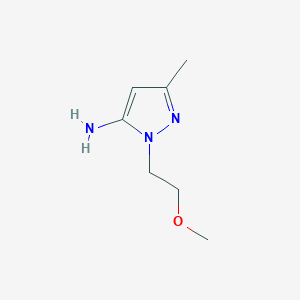

1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methoxyethyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C₇H₁₃N₃O (molecular weight: 155.2 g/mol). The 2-methoxyethyl group enhances polarity and solubility in hydrophilic solvents compared to purely aromatic substituents. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing multitarget inhibitors and heterocyclic derivatives .

Properties

IUPAC Name |

2-(2-methoxyethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6-5-7(8)10(9-6)3-4-11-2/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPQMTXJIKIMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 5.35 µM against HepG2 liver carcinoma cells, demonstrating promising potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.35 |

| Compound B | A549 | 8.74 |

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of this compound and its derivatives. In vivo experiments showed comparable efficacy to traditional anti-inflammatory drugs, such as indomethacin, in reducing carrageenan-induced edema in animal models.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Certain derivatives demonstrated potent antibacterial activity against strains like E. coli and S. aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound M | E. coli | <62.5 |

| Compound N | S. aureus | <125 |

Neuropharmacology

Recent investigations into the compound's neuropharmacological potential suggest it may act as a selective inhibitor of specific enzymes involved in cognitive dysfunction pathways, offering therapeutic avenues for conditions like schizophrenia and Alzheimer’s disease .

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of specialized materials such as polymers and coatings due to its stability and reactivity. Its derivatives can be tailored for specific applications in material science.

Study on Antitumor Agents

A significant study synthesized novel pyrazole derivatives that exhibited potent cytotoxicity against liver and lung cancer cell lines while demonstrating low toxicity towards normal cells, highlighting their potential as effective antitumor agents.

Evaluation of Anti-inflammatory Effects

Another research effort focused on synthesizing pyrazole derivatives that displayed substantial anti-inflammatory effects in vivo, comparable to traditional anti-inflammatory medications, indicating their potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

Pharmacological Activities

- Dual GSK3β/Nrf2 Inhibitors : Pyrazolo[3,4-b]pyridine derivatives (e.g., ) show inhibition of glycogen synthase kinase-3β (GSK3β) and induction of nuclear factor erythroid 2-related factor 2 (Nrf2), relevant in neurodegenerative diseases.

- Kinase Selectivity : 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine () demonstrates selectivity in kinase inhibition due to the methoxy group’s electronic effects.

- Antimicrobial Potential: Fluorinated pyrazoles (e.g., ) display enhanced activity against bacterial strains owing to fluorine’s electronegativity.

Structure-Activity Relationships (SAR)

- Methoxy Position : Para-methoxybenzyl () vs. ortho-methoxyethyl: The latter’s flexible chain may improve binding in solvent-exposed enzyme regions.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in ) enhance π-π stacking but reduce solubility, whereas aliphatic chains (e.g., methoxyethyl) balance hydrophilicity.

- Halogen Effects : Fluorine in increases metabolic stability and target affinity through electronegative interactions.

Data Tables

Biological Activity

1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

This compound is a pyrazole derivative, a class known for diverse biological activities. The synthesis of this compound typically involves standard organic reactions such as substitution and condensation processes. The compound can be synthesized from hydrazine derivatives and various carbonyl compounds, allowing for modifications that enhance its biological activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanism can vary based on the application but generally involves modulation of enzyme activity or receptor binding, which can lead to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 250 | Ampicillin |

| Escherichia coli | 200 | Amoxicillin |

| Bacillus subtilis | 300 | Norfloxacin |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation in models such as carrageenan-induced edema in mice, with effects comparable to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Indomethacin | 10 | 50 |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Antitubercular Activity : A study investigated the compound's effectiveness against Mycobacterium tuberculosis and found it to exhibit significant inhibitory action at low concentrations, suggesting potential as a lead compound in tuberculosis treatment .

- Pain Relief : In analgesic models, the compound showed a reduction in pain response comparable to traditional analgesics, indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can significantly alter potency and selectivity against various biological targets. Research has shown that modifications at the R3 and R5 positions of the pyrazole ring can enhance antimicrobial and anti-inflammatory activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine, and what reagents/conditions are typically employed?

- Methodological Answer : Synthesis often involves functionalizing pyrazole cores via alkylation or substitution. For example, the 2-methoxyethyl group can be introduced using 2-methoxyethyl halides under basic conditions (e.g., NaOH) in polar solvents like methanol or ethanol. Reflux conditions (~80°C) are recommended to enhance reaction efficiency . Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to identify methoxyethyl (-OCHCHO-) and methyl (-CH) groups. Key signals include δ ~3.3–3.6 ppm (methoxy protons) and δ ~2.2–2.5 ppm (pyrazole-methyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO).

- X-ray Crystallography : For crystalline derivatives, SHELXL ( ) can refine structural parameters, resolving bond angles and substituent orientations .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s solubility and pharmacokinetic properties compared to other alkylated pyrazoles?

- Methodological Answer : The 2-methoxyethyl group enhances hydrophilicity due to ether oxygen polarity, improving aqueous solubility vs. purely alkyl chains (e.g., propyl or butyl groups). LogP calculations (via HPLC or software like MarvinSketch) can quantify this. Comparative studies with analogs (e.g., 3-methyl-1-propyl derivatives in ) show that methoxyethyl substitution increases bioavailability in in vitro permeability assays (e.g., Caco-2 cell models) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound stability via HPLC post-assay .

- Structural Confirmation : Ensure batch-to-batch consistency using NMR and LC-MS to rule out degradation products .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the methoxy oxygen and hydrophobic contacts with the methyl group .

- QSAR Analysis : Compare with structurally similar compounds (e.g., 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in ) to identify substituents enhancing binding affinity .

Experimental Design & Data Analysis

Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm. The methoxy group may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent moisture-induced degradation .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- IC Determination : Fit dose-response data to a sigmoidal curve (e.g., GraphPad Prism). Compare with known inhibitors (e.g., staurosporine for kinases) .

Comparative Studies

Q. How does this compound compare to analogs with thiophene or aromatic substituents in antimicrobial activity?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The methoxyethyl group may reduce activity vs. thiophene derivatives (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine in ) due to decreased membrane penetration .

- SAR Insights : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce lipophilicity, impacting uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.